Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester
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Overview
Description
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is a complex organic compound It is characterized by the presence of benzoic acid moieties linked through a triazine core, with diethylamino groups enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester typically involves a series of condensation and esterification reactions. The process begins with the condensation of benzoic acid derivatives with triazine compounds under controlled conditions. This is followed by esterification with diethylaminoethyl groups to form the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of specific catalysts can facilitate the esterification reactions, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The diethylamino groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-propoxybenzoic acid, 2-(diethylamino)ethyl ester: This compound shares structural similarities but differs in its functional groups and biological activities.
4,4’-Bis(diethylamino)benzophenone: Another similar compound, known for its use in photoinitiators and other industrial applications.
Uniqueness
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is unique due to its triazine core and multiple diethylamino groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
85826-15-9 |
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Molecular Formula |
C33H46N6O6 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[4-(diethylamino)-6-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C33H46N6O6/c1-7-37(8-2)21-23-42-29(40)25-13-17-27(18-14-25)44-32-34-31(39(11-5)12-6)35-33(36-32)45-28-19-15-26(16-20-28)30(41)43-24-22-38(9-3)10-4/h13-20H,7-12,21-24H2,1-6H3 |
InChI Key |
BUNGKFGOHZMSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(CC)CC)OC3=CC=C(C=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
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